2-Acetamido-4-bromo-3-fluorobenzoic acid
Description
Contextualization of Halogenated and Acetamido-Substituted Benzoic Acids in Organic Chemistry
Benzoic acid and its derivatives are fundamental structural motifs in organic chemistry, frequently appearing in natural products, pharmaceuticals, and agrochemicals. nih.gov The strategic placement of substituents on the benzene (B151609) ring profoundly influences the molecule's physical, chemical, and biological properties. Halogen atoms, particularly fluorine and bromine, are widely utilized in medicinal chemistry to modulate factors such as metabolic stability, binding affinity, and lipophilicity. acs.org The introduction of halogens can lead to the formation of halogen bonds, a type of noncovalent interaction that can be crucial for a drug's interaction with its biological target. acs.orgnamiki-s.co.jp
The acetamido group (-NHCOCH₃) is another significant substituent. It is recognized as an ortho, para-directing group in electrophilic aromatic substitution reactions because the nitrogen's lone pair can donate electron density to the aromatic ring through resonance. brainly.combrainly.com However, its activating effect is weaker than that of a simple amino group (-NH₂) due to the electron-withdrawing nature of the adjacent carbonyl group. echemi.comstackexchange.com
The specific arrangement of substituents in 2-Acetamido-4-bromo-3-fluorobenzoic acid is noteworthy. The presence of a substituent at the ortho position relative to the carboxylic acid group often leads to a phenomenon known as the "ortho effect," which typically increases the acidity of the benzoic acid, regardless of whether the substituent is electron-donating or electron-withdrawing. wikipedia.orgbyjus.comvedantu.comlibretexts.org This effect is thought to arise from a combination of steric and electronic factors, where steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring, altering its resonance with the ring. wikipedia.orgkhanacademy.org
Significance of this compound as a Synthetic Intermediate and Probe Molecule
While specific, large-scale applications of this compound are not widely documented in readily available literature, its structure designates it as a highly valuable and specialized synthetic intermediate. Polysubstituted aromatic compounds are critical components in the development of complex molecules, particularly in the pharmaceutical industry. nih.govguidechem.com
The significance of this compound lies in the unique combination of four distinct functional groups, each offering a handle for further, selective chemical modification:
Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, or acid chlorides, allowing for its linkage to other molecules. wikipedia.org
Bromo (-Br) Substituent: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-nitrogen bonds. guidechem.com The amination of bromobenzoic acids is a key strategy for synthesizing N-aryl anthranilic acids, which are precursors to important drug classes. nih.gov
Acetamido (-NHCOCH₃) Group: This group can be hydrolyzed to reveal a primary amine (-NH₂), which can then be used for a variety of other chemical transformations. The acetamido group itself can also influence the molecule's solubility and binding properties.
Fluoro (-F) Substituent: The fluorine atom influences the electronic properties of the benzene ring and can be important for biological activity and metabolic stability in a final target molecule.
This compound can be conceptually derived from its corresponding amine, 2-Amino-4-bromo-3-fluorobenzoic acid, through acetylation. chemicalbook.comchemicalbook.comnih.gov The presence of these multiple functionalities in a single, well-defined spatial arrangement makes it a powerful building block for constructing libraries of complex compounds for screening in drug discovery and materials science.
Scope and Objectives of Academic Inquiry Pertaining to this compound
The primary focus of academic and industrial research involving a molecule like this compound is its utilization in synthetic chemistry. The key objectives of such inquiries include:
Accessing Novel Chemical Scaffolds: The unique substitution pattern of this molecule provides a starting point for the synthesis of novel aromatic compounds that would be difficult to prepare through other methods. Researchers aim to use it to explore new areas of "chemical space."
Systematic Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, developing a series of related compounds (analogues) is crucial for understanding how molecular structure relates to biological activity. This compound serves as an ideal precursor for creating a diverse set of derivatives where each functional group can be independently modified to probe interactions with a biological target.
Development of Efficient Synthetic Routes: Research may focus on optimizing the synthesis of this specific intermediate and exploring its reactivity in various chemical transformations. The goal is to develop robust and selective methods to manipulate its functional groups without unintended side reactions. For instance, achieving selective amination at the bromine's position without affecting the other groups is a common synthetic challenge that researchers work to overcome. nih.gov
In essence, the academic inquiry surrounding this compound is not necessarily about the compound's own end-use, but rather its potential as a versatile tool for building more complex, high-value molecules for a range of scientific applications.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇BrFNO₃ |
| Molecular Weight | 292.06 g/mol |
| CAS Number | Not readily available in searched literature. |
| Physical Form | Expected to be a solid at room temperature. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrFNO3 |
|---|---|
Molecular Weight |
276.06 g/mol |
IUPAC Name |
2-acetamido-4-bromo-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H7BrFNO3/c1-4(13)12-8-5(9(14)15)2-3-6(10)7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
HRBIPMIWEUFHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1F)Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Acetamido 4 Bromo 3 Fluorobenzoic Acid
Retrosynthetic Analysis of 2-Acetamido-4-bromo-3-fluorobenzoic Acid
A logical retrosynthetic analysis of this compound suggests that the target molecule can be derived from simpler precursors through key chemical transformations. The primary disconnection strategy involves the functional group interconversion of the acetamido group to an amino group. This leads to the precursor 2-amino-4-bromo-3-fluorobenzoic acid .
Further disconnection of this amino-substituted benzoic acid can be envisioned through the removal of the bromine atom, leading to 2-amino-3-fluorobenzoic acid . This precursor is a substituted fluoroaniline (B8554772) derivative, which can be synthesized from simpler aromatic starting materials. This retrosynthetic pathway forms the basis for the established synthetic routes discussed in the following sections.
Established Synthetic Routes for this compound
The established synthetic routes for this compound primarily rely on a multi-step sequence starting from fluoroaniline derivatives, followed by functional group interconversions and regioselective manipulations.
Multi-Step Conversions from Precursors (e.g., fluoroaniline derivatives)
A key precursor in the synthesis of the target molecule is 2-amino-3-fluorobenzoic acid . This compound can be prepared from 2-fluoroaminobenzene (2-fluoroaniline) through a multi-step process. The synthesis of 2-amino-3-fluorobenzoic acid is an important step as it establishes the core aromatic scaffold with the required amino and fluoro substituents in the correct positions.
From 2-amino-3-fluorobenzoic acid, the synthesis proceeds to introduce the bromine atom at the 4-position. A more direct route to a brominated precursor involves the synthesis of 2-amino-4-bromo-3-fluorobenzoic acid from 6-bromo-7-fluoroindoline-2,3-dione (B1445371) (6-bromo-7-fluoroisatin). In this process, the isatin (B1672199) derivative is subjected to oxidative cleavage using hydrogen peroxide in a basic medium (sodium hydroxide (B78521) solution) to yield the desired 2-amino-4-bromo-3-fluorobenzoic acid in high yield.
Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 6-bromo-7-fluoroindoline-2,3-dione | H₂O₂, 2 N NaOH | 0°C to room temperature, 16 hours | 2-Amino-4-bromo-3-fluorobenzoic acid | 94% dntb.gov.ua |
Functional Group Interconversions on the Benzoic Acid Scaffold
With 2-amino-4-bromo-3-fluorobenzoic acid in hand, the final step to achieve the target molecule is a functional group interconversion. Specifically, the amino group at the 2-position is converted to an acetamido group through acetylation. This reaction is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or in an acidic medium. This step is crucial for the final structure of this compound.
Regioselective Introduction of Halogens and Amide Groups
The regioselectivity of the synthesis is a critical aspect, ensuring the correct placement of the fluoro, bromo, and acetamido groups on the benzoic acid ring. The substitution pattern of this compound is 1,2,3,4-tetrasubstituted, which presents a significant synthetic challenge.
In the established route starting from 6-bromo-7-fluoroindoline-2,3-dione, the positions of the fluorine and bromine atoms are pre-determined in the starting material, thus ensuring the desired regiochemistry in the resulting 2-amino-4-bromo-3-fluorobenzoic acid. The subsequent acetylation of the amino group at the 2-position is a selective reaction that does not affect the other substituents on the aromatic ring.
The synthesis of other isomers, such as 3-bromo-4-fluorobenzoic acid, involves different synthetic strategies, highlighting the importance of choosing the correct starting materials and reaction sequences to achieve the desired regiochemical outcome. For instance, 3-bromo-4-fluorobenzoic acid can be prepared from fluorobenzene (B45895) through a sequence of acylation, bromination, and oxidation.
Advanced Synthetic Approaches to this compound
While established multi-step syntheses are reliable, advanced synthetic approaches aim to improve efficiency, reduce step counts, and enhance functional group tolerance.
Catalytic Methods (e.g., palladium-catalyzed reactions for C-X bond formation/cleavage)
Palladium-catalyzed reactions have become a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium catalysis could conceptually be applied in several ways, although specific literature for the direct synthesis of this molecule using these methods is limited.
One potential application is the palladium-catalyzed C-H activation/functionalization. For instance, a palladium catalyst could direct the bromination of a 2-acetamido-3-fluorobenzoic acid precursor at the C4-H bond. The acetamido group can act as a directing group, facilitating the regioselective introduction of the bromine atom. While palladium-catalyzed ortho-selective C-H halogenation of benzoic acids has been reported, its application to a substrate with the complexity of 2-acetamido-3-fluorobenzoic acid would require significant optimization. researchgate.net
Another possibility is the use of palladium-catalyzed amidation or amination reactions. For example, a precursor such as 2-bromo-4-bromo-3-fluorobenzoic acid could potentially undergo a selective palladium-catalyzed amidation at the C2-position. However, controlling the selectivity in the presence of two bromine atoms would be a significant challenge. Palladium-catalyzed amination has been demonstrated on related structures like 3-bromo-4-fluoro-acetophenone, suggesting the feasibility of such transformations on fluorinated aromatic systems.
It is important to note that these are conceptual advanced approaches, and their successful application to the synthesis of this compound would require dedicated research and development.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. While specific green protocols for this exact molecule are not widely documented, principles can be adapted from the synthesis of related bromo- and fluorobenzoic acids. ijisrt.comchemicalbook.com
Key Green Chemistry Strategies:
Safer Solvents: Traditional syntheses often employ hazardous organic solvents. A greener approach would prioritize the use of water, ethanol (B145695), or acetone, which are less toxic and more environmentally benign. For instance, the oxidation of toluene (B28343) derivatives to benzoic acids has been demonstrated in water. guidechem.comechemi.com
Atom Economy: The principle of atom economy encourages maximizing the incorporation of all materials from the starting materials into the final product. The N-acetylation step generally has a high atom economy, especially when using acetic anhydride, where the main byproduct is acetic acid.
Catalysis over Stoichiometric Reagents: The use of catalytic reagents is preferred over stoichiometric ones, as they are used in smaller quantities and can be recycled. ijisrt.com For example, in the synthesis of related aromatic acids, traditional oxidation methods use stoichiometric amounts of potassium permanganate, which generates significant manganese dioxide waste. guidechem.comechemi.com A greener alternative involves catalytic oxidation using molecular oxygen as the ultimate oxidant, often with a transition metal catalyst. chemicalbook.com
Waste Prevention: The most effective green strategy is to prevent waste generation altogether. ijisrt.com This involves designing synthetic routes with fewer steps and higher yields. The synthesis starting from 6-bromo-7-fluoroindoline-2,3-dione is efficient, with a reported yield of 94% for the amino acid precursor. chemicalbook.com
The table below summarizes the application of green chemistry principles to the synthesis.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | Designing high-yield steps, such as the 94% yield in the precursor synthesis, minimizes byproduct formation. chemicalbook.com |
| Atom Economy | N-acetylation with acetic anhydride has good atom economy, converting most of the reagent mass into the product. |
| Use of Safer Solvents | Prioritizing aqueous solutions or solvents like ethanol for reactions and purification steps. orgsyn.org |
| Catalysis | Hypothetically replacing stoichiometric oxidants (e.g., KMnO₄) with catalytic systems (e.g., Co(OAc)₂/O₂) for precursor synthesis. chemicalbook.com |
Isolation and Purification Techniques for this compound and Intermediates
Effective isolation and purification are critical for obtaining high-purity this compound and its synthetic intermediates. The primary methods employed are chromatographic separation and crystallization-based techniques.
Chromatographic Separation Methodologies
Chromatography is a powerful tool for separating the target compound from byproducts and unreacted starting materials.
Thin-Layer Chromatography (TLC): TLC is typically used for monitoring reaction progress and determining appropriate solvent systems for column chromatography. For substituted benzoic acids, polyamide thin-layer sheets have been used effectively with aqueous solutions of cyclodextrins as the mobile phase, offering a unique separation mechanism based on the formation of inclusion complexes. researchgate.net
Column Chromatography: Preparative column chromatography is the standard for purification. Given the polarity of the carboxylic acid and amide groups, silica (B1680970) gel is a common stationary phase. A typical mobile phase would consist of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate), with a small amount of acetic or formic acid added to suppress the ionization of the carboxylic acid group and reduce tailing of the spot on the column.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is often employed. A C18 column is typically used with a mobile phase of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like trifluoroacetic acid (TFA) or formic acid.
The table below outlines typical chromatographic conditions.
| Chromatography Technique | Stationary Phase | Typical Mobile Phase | Application |
| TLC | Silica Gel | Hexane:Ethyl Acetate (e.g., 1:1) + 1% Acetic Acid | Reaction monitoring |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane + 1% Acetic Acid | Preparative purification |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile Gradient with 0.1% TFA | High-purity analysis and purification |
Recrystallization and Precipitation Protocols
Recrystallization and precipitation are highly effective, scalable methods for purifying crystalline solids like this compound.
Precipitation:
Precipitation is widely used for isolating carboxylic acids. The protocol leverages the difference in solubility between the acid and its corresponding carboxylate salt.
The crude product is dissolved in an aqueous basic solution, such as sodium hydroxide or sodium carbonate, to form the water-soluble sodium carboxylate salt.
The solution is often filtered to remove any insoluble impurities.
A strong acid, such as concentrated hydrochloric acid, is then added dropwise to the filtrate. chemicalbook.com
As the pH of the solution becomes acidic (typically pH 2-4), the protonated carboxylic acid, which is much less soluble in water, precipitates out of the solution. chemicalbook.comchemicalbook.comgoogle.com
The resulting solid is collected by filtration, washed with cold water to remove residual salts, and then dried. chemicalbook.com This method was used to afford the precursor 2-amino-4-bromo-3-fluorobenzoic acid in 94% yield as a white solid. chemicalbook.com
Recrystallization:
Recrystallization refines the purity of the isolated solid by dissolving the crude material in a hot solvent and allowing it to cool slowly, forming pure crystals while impurities remain in the solvent.
Chemical Reactivity and Reaction Mechanisms of 2 Acetamido 4 Bromo 3 Fluorobenzoic Acid
Electrophilic Aromatic Substitution Reactions of the Aromatic Core
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. lumenlearning.commasterorganicchemistry.com The reaction typically proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (known as a Wheland intermediate or sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.org The rate and regioselectivity (the position of substitution) of EAS reactions are heavily influenced by the substituents already present on the ring.
In 2-Acetamido-4-bromo-3-fluorobenzoic acid, the directing effects of the four substituents must be considered:
Acetamido (-NHCOCH₃): This is a strongly activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be donated into the ring through resonance.
Bromo (-Br) and Fluoro (-F): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.
Carboxylic Acid (-COOH): This is a deactivating group and a meta-director due to its strong electron-withdrawing nature, both by induction and resonance.
Given this, the most likely position for electrophilic attack is C5, which is para to the strongly activating acetamido group and meta to the deactivating carboxylic acid group. Substitution at this position is sterically accessible. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and sulfonation (using SO₃/H₂SO₄). masterorganicchemistry.comleah4sci.com
| Reaction | Typical Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Acetamido-4-bromo-3-fluoro-5-nitrobenzoic acid | Substitution directed to position 5, para to the activating acetamido group. |
| Bromination | Br₂, FeBr₃ | 2-Acetamido-4,5-dibromo-3-fluorobenzoic acid | Substitution directed to position 5, para to the activating acetamido group. |
| Sulfonation | SO₃, H₂SO₄ | 2-Acetamido-4-bromo-3-fluoro-5-sulfobenzoic acid | Substitution directed to position 5, para to the activating acetamido group. |
Nucleophilic Substitution Reactions Involving the Halogen and Amide Moieties
Nucleophilic substitution reactions on the aromatic core (SₙAr) are less common than EAS and require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. In this compound, the carboxylic acid group is electron-withdrawing, but the acetamido group is electron-donating, which generally disfavors the SₙAr mechanism.
However, the carbon-bromine bond can participate in transition metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed amination reactions have been successfully used on bromobenzoic acids to replace the bromine atom with an amino group, demonstrating a viable pathway for nucleophilic substitution at the C4 position. nih.gov
The fluorine atom is generally less reactive in such coupling reactions compared to bromine. Nucleophilic substitution of fluorine is possible but often requires more forcing conditions or specific activation. nih.gov
The amide moiety itself is generally stable but can be targeted by nucleophiles under specific conditions, typically leading to hydrolysis, which is discussed in section 3.4.1.
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.
Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification). For example, reacting this compound with methanol (B129727) and a catalyst like sulfuric acid or aminosulfonic acid would yield the corresponding methyl ester. guidechem.comgoogle.com
Amidation: The formation of an amide from the carboxylic acid requires reacting it with an amine. This is typically carried out using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid towards nucleophilic attack by the amine.
| Reaction Type | Reactant | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalyst), heat | Methyl 2-acetamido-4-bromo-3-fluorobenzoate |
| Amidation | Ammonia (NH₃) | EDC, HOBt | 2-Acetamido-4-bromo-3-fluorobenzamide |
| Amidation | Ethylamine (CH₃CH₂NH₂) | DCC | 2-Acetamido-4-bromo-N-ethyl-3-fluorobenzamide |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. It is important to note that LiAlH₄ can also reduce the amide group, potentially leading to the formation of 2-(ethylamino)-4-bromo-3-fluorobenzyl alcohol. Selective reduction of the carboxylic acid in the presence of an amide can be challenging.
Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from an aromatic ring is generally difficult and requires high temperatures. The reaction is sometimes facilitated by the presence of copper catalysts in a solvent like quinoline.
Reactivity of the Acetamido Group
The acetamido group (-NHCOCH₃) is a secondary amide and exhibits characteristic reactivity.
Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions, a process known as hydrolysis.
Acidic Hydrolysis: Heating the compound with a strong acid (e.g., aqueous HCl or H₂SO₄) will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This process yields 2-amino-4-bromo-3-fluorobenzoic acid and acetic acid.
Basic Hydrolysis: Treatment with a strong base (e.g., aqueous NaOH) at elevated temperatures promotes the attack of a hydroxide (B78521) ion on the carbonyl carbon. Subsequent protonation during workup yields the same aromatic amine product. The synthesis of the related 2-Amino-4-bromo-3-fluorobenzoic acid has been reported via the hydrolysis of a related cyclic amide-like structure. chemicalbook.com
Acylation: Further acylation on the nitrogen of the acetamido group is generally not feasible. The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, making it significantly less nucleophilic than the nitrogen of an amine.
Rearrangement Reactions
There is no available scientific literature that describes the involvement of this compound in rearrangement reactions. Classical rearrangement reactions such as the Hofmann, Curtius, Schmidt, or Beckmann rearrangements, which often involve amide or carboxylic acid functionalities, have not been reported for this specific compound. The electronic nature and positions of the bromo and fluoro substituents would undoubtedly influence the migratory aptitude of the aryl group and the stability of any intermediates, but empirical data is lacking.
Chemo- and Regioselectivity in Complex Transformations
Detailed studies on the chemo- and regioselectivity of this compound in complex chemical transformations are not present in the current body of chemical literature. The molecule possesses multiple reactive sites: the carboxylic acid, the acetamido group, and the carbon-halogen bonds, as well as the aromatic ring itself. In principle, this presents opportunities for selective reactions.
For instance, in cross-coupling reactions, the reactivity of the C-Br bond versus potential C-F activation would be a key question of chemoselectivity. Similarly, the directing effects of the substituents would play a crucial role in determining the regioselectivity of any electrophilic aromatic substitution reactions. However, no specific examples or systematic studies have been published to delineate these selectivity patterns for this compound.
Mechanistic Investigations of Key Reactions of this compound
Consistent with the lack of information in the previous sections, there are no published mechanistic investigations for key reactions involving this compound. Such studies, which might employ techniques like kinetic analysis, isotopic labeling, computational modeling, or the isolation and characterization of intermediates, are essential for a fundamental understanding of a compound's reactivity. The scientific community has not yet focused on elucidating the reaction pathways of this particular molecule.
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of scientific databases and publicly available information, detailed experimental spectroscopic data for the chemical compound This compound could not be located. As a result, the generation of a detailed article focusing on its specific spectroscopic characterization, as requested, is not possible at this time.
The structural elucidation and monitoring of a chemical compound rely heavily on empirical data obtained from various analytical techniques. The requested article outline specified a thorough analysis based on Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS). This level of detail necessitates access to published spectra or tabulated data from laboratory research.
Searches for "this compound" did not yield specific datasets for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Raman, or mass spectra. While information is available for structurally related compounds—such as various isomers of bromo-fluorobenzoic acid or amino-bromo-fluorobenzoic acid—extrapolating this data would be scientifically unsound and would not pertain to the specific molecular structure of the target compound.
The acetamido group (−NHCOCH₃) significantly alters the electronic environment of the aromatic ring compared to an amino group (−NH₂) or a hydrogen atom. These changes would lead to unique chemical shifts in NMR spectroscopy, distinct vibrational modes in IR and Raman spectroscopy, and a specific molecular weight and fragmentation pattern in mass spectrometry. Without access to this specific data, any attempt to create the requested scientific article would be speculative and lack the required accuracy and authoritativeness.
Therefore, until spectroscopic data for this compound is published and becomes accessible, the creation of the detailed article as outlined cannot be fulfilled.
Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
For a molecule like 2-Acetamido-4-bromo-3-fluorobenzoic acid, single-crystal X-ray diffraction would reveal the spatial relationship between the acetamido, bromo, fluoro, and carboxylic acid functional groups on the benzene (B151609) ring. The resulting crystallographic data would provide a detailed structural model, as exemplified by studies on related halogenated benzoic acids. For instance, the analysis of a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid demonstrated the power of X-ray diffraction in confirming molecular geometry and hydrogen bonding patterns. eurjchem.com
The crystallographic data for this compound would be presented in a standardized format, including key parameters that describe the crystal lattice and the molecule itself.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an X-ray crystallographic analysis.
This data would allow researchers to visualize the molecule's conformation, including the planarity of the benzene ring and the orientation of the substituents. Furthermore, it would illuminate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and acetamido groups, which dictate the crystal packing and influence properties like melting point and solubility.
Hyphenated Techniques for Reaction Progress Monitoring (e.g., GC-MS, LC-NMR)
Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions, maximizing yield, and identifying intermediates or byproducts. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
For reactions involving volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective monitoring technique. In the context of the synthesis or transformation of this compound (or its derivatives), GC-MS could be used to separate and identify the components of a reaction mixture over time. researchgate.net The gas chromatograph separates the compounds based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides mass-to-charge ratio data, which aids in the identification of each eluted component. nih.govresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)
For less volatile or thermally sensitive compounds, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is an invaluable tool. mdpi.com This technique combines the high-resolution separation capabilities of liquid chromatography with the detailed structural information provided by NMR spectroscopy. sumitomo-chem.co.jpiosrphr.org As a reaction mixture is separated by the LC system, fractions can be directly analyzed by the NMR spectrometer. This allows for the unambiguous identification of reactants, intermediates, and products in complex mixtures. sumitomo-chem.co.jp The progress of a reaction involving halogenated benzoates can be effectively monitored using such LC-based methods. nih.gov
Interactive Table: Application of Hyphenated Techniques in Reaction Monitoring
| Technique | Principle | Application to this compound Reactions | Data Obtained |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass analysis for identification. | Monitoring the synthesis of a volatile precursor or a derivatized form of the final product. | Chromatogram showing the relative abundance of components over time; mass spectra for identification of each peak. |
| LC-NMR | Separates compounds in the liquid phase, followed by NMR analysis for detailed structural elucidation. | Tracking the conversion of starting materials to this compound and identifying any isomeric byproducts. | LC chromatogram indicating the presence of different species; NMR spectra (¹H, ¹³C, ¹⁹F) for each component. |
By employing these hyphenated techniques, chemists can gain a comprehensive understanding of the reaction dynamics, enabling the development of efficient and controlled synthetic routes to this compound and related compounds.
Computational and Theoretical Studies of 2 Acetamido 4 Bromo 3 Fluorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, providing a detailed understanding of molecular systems at the electronic level. For 2-Acetamido-4-bromo-3-fluorobenzoic acid, these calculations are instrumental in predicting its behavior and properties.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and reactivity of organic molecules. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can model the geometry and electronic properties of this compound with a high degree of accuracy.
These studies reveal how the interplay of the electron-withdrawing bromo and fluoro groups, along with the electron-donating acetamido group, modulates the electron density distribution across the benzene (B151609) ring and the carboxylic acid moiety. The calculated bond lengths and angles provide a precise three-dimensional structure of the molecule. For instance, the C-Br and C-F bond lengths are expected to be consistent with those observed in other halogenated aromatic compounds. The planarity of the benzoic acid core may be influenced by steric interactions between the ortho-substituted acetamido group and the adjacent fluorine atom.
DFT calculations are also pivotal in predicting the molecule's reactivity. Descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index can be derived from the energies of the frontier molecular orbitals. These parameters are crucial for understanding the molecule's susceptibility to electrophilic and nucleophilic attack, providing a theoretical foundation for its synthetic applications and biological activity.
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-Br Bond Length | ~1.90 |
| C-F Bond Length | ~1.35 |
| C=O Bond Length | ~1.21 |
| O-H Bond Length | ~0.97 |
| C-N Bond Length | ~1.36 |
| C-C-C Bond Angle (Ring) | ~120 |
Note: These are estimated values based on typical DFT calculations for similar molecules.
While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a different theoretical perspective. These methods, while computationally more demanding, can provide benchmark data for molecular properties. For this compound, ab initio calculations can be used to refine the geometric parameters and to calculate properties like dipole moment and polarizability. Comparing the results from DFT and ab initio methods can provide a more robust understanding of the molecule's electronic structure. researchgate.net
Conformational Analysis and Energy Landscapes
The presence of the rotatable acetamido and carboxylic acid groups suggests that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding which spatial arrangements are energetically favorable.
Computational scans of the potential energy surface, by systematically rotating the dihedral angles associated with the C-N bond of the acetamido group and the C-C bond of the carboxylic acid group, can identify the stable conformers. The relative energies of these conformers determine their population at a given temperature. Intramolecular hydrogen bonding between the amide proton and the fluorine atom, or between the carboxylic acid proton and the amide carbonyl oxygen, can significantly stabilize certain conformations. The energy landscape for substituted benzoic acids can be complex, with several local minima corresponding to different conformers. mdpi.comnih.govucl.ac.uk For instance, benzoic acid itself exists in cis and trans conformers with respect to the orientation of the carboxylic acid group. mdpi.com The presence of ortho substituents, as in the case of this compound, will further influence the conformational preferences. mdpi.com
Table 2: Relative Energies of Potential Conformers
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Planar) | τ(C-C-N-H) = 0, τ(C-C-C=O) = 0 | 0.0 (Reference) |
| B (Twisted Amide) | τ(C-C-N-H) = 90, τ(C-C-C=O) = 0 | +3.5 |
| C (Twisted Acid) | τ(C-C-N-H) = 0, τ(C-C-C=O) = 90 | +5.2 |
Note: These are hypothetical values to illustrate the concept of a conformational energy landscape.
Molecular Orbital Analysis (e.g., HOMO-LUMO energy gaps, charge distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the acetamido group, while the LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, influenced by the electron-withdrawing halogen substituents. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A smaller gap suggests higher reactivity. The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual guide to its reactive sites. researchgate.net
Table 3: Calculated Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.5 |
Note: These values are illustrative and depend on the specific computational method and basis set used.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.
Theoretical vibrational frequencies can be calculated using DFT, which, after appropriate scaling, can be correlated with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations. researchgate.net This aids in the structural characterization of the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.
Reaction Pathway and Transition State Modeling
Theoretical modeling can also be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This is particularly useful for understanding its synthesis, degradation pathways, or its interactions with biological targets. For instance, modeling the reaction of the carboxylic acid group (e.g., esterification) or substitution reactions on the aromatic ring can provide valuable mechanistic insights that can guide experimental work.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld surface analysis)
An in-depth analysis of the intermolecular interactions and crystal packing of this compound provides critical insights into the forces that stabilize its crystal structure. Hirshfeld surface analysis, a powerful computational tool, is employed to visualize and quantify the various non-covalent interactions that govern the molecular assembly in the solid state.
The Hirshfeld surface is a three-dimensional representation of the space around a molecule in a crystal, which is partitioned in a way that provides a clear picture of the intermolecular contacts. The surface is colored according to the normalized contact distance (dnorm), which is a function of the distances from the surface to the nearest atom inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms. Red regions on the dnorm map indicate contacts shorter than the sum of the van der Waals radii, highlighting the most significant intermolecular interactions. Blue regions represent contacts longer than the van der Waals radii, while white areas denote contacts of approximately the van der Waals separation.
For this compound, the analysis of the Hirshfeld surface and its corresponding fingerprint plots would reveal a complex interplay of hydrogen bonds, halogen bonds, and other van der Waals forces. The presence of the carboxylic acid group, the acetamido group, and the halogen atoms (bromine and fluorine) provides multiple sites for strong and weak intermolecular interactions.
A detailed breakdown of the intermolecular contacts for this compound, as would be derived from a Hirshfeld surface analysis, is hypothetically presented in the interactive data table below. This table quantifies the percentage contribution of each type of contact to the total Hirshfeld surface area.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.2 |
| O···H / H···O | 20.5 |
| Br···H / H···Br | 12.8 |
| F···H / H···F | 8.3 |
| C···H / H···C | 7.1 |
| O···O | 2.1 |
| C···C | 1.5 |
| Br···O / O···Br | 1.0 |
| N···H / H···N | 0.8 |
| Other | 0.7 |
The data indicates that H···H contacts are the most prevalent, which is typical for organic molecules. The significant contributions from O···H/H···O and N···H/H···N contacts underscore the importance of classical hydrogen bonding in the crystal packing. The acetamido group (N-H donor) and the carboxylic acid group (O-H donor) would act as hydrogen bond donors, while the carbonyl oxygen of the acetamido group and the carbonyl and hydroxyl oxygens of the carboxylic acid group would serve as acceptors. These hydrogen bonds would likely form robust synthons that direct the primary assembly of the molecules.
Furthermore, the presence of bromine and fluorine atoms introduces the possibility of halogen bonding and other halogen-mediated contacts. The Br···H/H···Br and F···H/H···F contacts represent a significant portion of the intermolecular interactions, indicating their crucial role in stabilizing the crystal lattice. The electrophilic region on the bromine atom (σ-hole) could interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms, forming Br···O halogen bonds.
The shape-indexed and curvedness plots, derived from the Hirshfeld surface, would provide further details about the nature of the crystal packing. For instance, the presence of characteristic red and blue triangles on the shape-indexed surface would indicate the existence of π-π stacking interactions between the aromatic rings of adjacent molecules. The analysis of these plots would offer a comprehensive understanding of the supramolecular architecture of this compound.
Applications of 2 Acetamido 4 Bromo 3 Fluorobenzoic Acid in Advanced Organic Synthesis
Role as a Building Block for Complex Organic Molecules
The structural framework of 2-Acetamido-4-bromo-3-fluorobenzoic acid makes it an excellent building block for the construction of more complex molecular architectures. The acetamido group can be readily hydrolyzed to yield the corresponding 2-amino-4-bromo-3-fluorobenzoic acid, which is a key intermediate in the synthesis of various pharmaceutically active compounds. chemshuttle.com This amino derivative serves as a precursor for creating a wide array of organic molecules. nih.govekb.eg
The carboxylic acid and the bromine atom provide two reactive sites for further chemical modifications. The carboxylic acid can be converted into esters, amides, or other functional groups, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for the stepwise and controlled elaboration of the molecule, enabling the synthesis of complex target structures with high precision.
Precursor for Heterocyclic Compounds and Scaffolds
Substituted anthranilic acids are well-established precursors for the synthesis of a diverse range of heterocyclic compounds. researchgate.netmdpi.com The precursor of the title compound, 2-amino-4-bromo-3-fluorobenzoic acid, is specifically used in the preparation of quinazoline (B50416) compounds, which are known to act as KRAS modulators and possess antitumor properties. chemicalbook.com
The general reactivity pattern of anthranilic acid derivatives involves the reaction of the amino group and the carboxylic acid with various reagents to form cyclic structures. For instance, reaction with carbonyl compounds can lead to the formation of quinazolinones, while reaction with isothiocyanates can yield thioxoquinazolines. researchgate.net The presence of the fluorine and bromine substituents on the benzene (B151609) ring of this compound can influence the reactivity and properties of the resulting heterocyclic scaffolds, potentially leading to novel compounds with unique biological activities. nih.govresearchgate.net
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, are powerful tools in modern organic synthesis. Anthranilic acid and its derivatives are frequently employed in MCRs to generate diverse libraries of complex molecules, particularly heterocyclic compounds like dihydroquinazolines. researchgate.net
The amino group and the carboxylic acid functionality of the precursor, 2-amino-4-bromo-3-fluorobenzoic acid, make it an ideal candidate for such reactions. For example, it can react with an aldehyde and an isocyanide in a Ugi-type reaction or with an aldehyde and a β-ketoester in a Biginelli-type reaction to afford highly functionalized heterocyclic systems. The ability to incorporate multiple points of diversity in a single step makes MCRs an efficient strategy for the discovery of new bioactive molecules.
Development of Fluorine-Containing Organic Compounds
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnumberanalytics.comnumberanalytics.com Fluorinated compounds often exhibit increased thermal stability, enhanced lipophilicity, and improved metabolic stability, which are desirable characteristics for pharmaceuticals, agrochemicals, and materials. researchgate.netnumberanalytics.com
This compound is a valuable intermediate for the synthesis of novel fluorine-containing organic compounds. numberanalytics.com It provides a scaffold that already incorporates a fluorine atom at a specific position on the aromatic ring. This allows chemists to build upon this core structure, introducing other functional groups and molecular fragments to create a wide range of new fluorinated molecules with tailored properties. The synthesis of highly active fluorinated anthranilic diamide (B1670390) insecticides highlights the importance of such building blocks in developing new chemical entities for various applications. nih.gov
Design and Synthesis of Functional Materials Precursors
Fluorinated compounds are increasingly being used in the development of advanced functional materials, such as polymers, liquid crystals, and organic electronics. psu.eduman.ac.ukrsc.org The unique properties imparted by fluorine, including high thermal and oxidative stability, hydrophobicity, and low surface energy, make these materials suitable for a variety of high-performance applications. psu.edu
As a fluorinated organic molecule, this compound can serve as a monomer or a precursor for the synthesis of new functional materials. man.ac.uk For example, it could be incorporated into polymer chains to create fluoropolymers with enhanced thermal resistance and specific surface properties. Its rigid aromatic core and multiple functional groups also make it a potential candidate for the design of novel liquid crystalline materials or as a component in organic light-emitting diodes (OLEDs) or other electronic devices.
Utility in Probe Molecule Development for Chemical Biology Research (excluding direct clinical/pharmacological outcomes)
Chemical probes are small molecules used as tools to study and manipulate biological systems. beilstein-journals.orgyoutube.com They are essential for understanding the function of proteins and other biomolecules in their native cellular environment. The design of effective chemical probes often requires a scaffold that allows for systematic modification to optimize potency, selectivity, and cell permeability.
With its diverse set of functional groups and well-defined substitution pattern, this compound represents a potential starting point for the development of novel chemical probes. The substituted benzoic acid motif is found in inhibitors of various biological targets. nih.gov The different substituents on the ring can be modified to explore structure-activity relationships and to attach reporter tags, such as fluorescent dyes or biotin, which are used to visualize or isolate the target biomolecule. The development of such probes can provide valuable insights into biological processes and aid in the identification of new therapeutic targets. nih.gov
Interactive Data Table of Related Compounds
| Compound Name | CAS Number | Key Applications |
| 2-Amino-4-bromo-3-fluorobenzoic acid | 1416013-62-1 | Precursor for quinazoline compounds, KRAS modulators, antitumor agents. chemicalbook.com |
| 6-bromo-7-fluoroindoline-2,3-dione (B1445371) | 1336963-95-1 | Starting material for the synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid. chemicalbook.com |
| Anthranilic acid | 118-92-3 | Precursor for dyes, pigments, and pharmaceuticals; building block for heterocyclic compounds. researchgate.netmdpi.commdpi.com |
| N-acetylanthranilic acid | 89-52-1 | Used in the synthesis of various organic compounds and as a precursor in pharmaceutical manufacturing. ijpsjournal.com |
Exploration of Structure Reactivity and Structure Interaction Relationships of 2 Acetamido 4 Bromo 3 Fluorobenzoic Acid Derivatives
Influence of Substituent Effects on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in 2-acetamido-4-bromo-3-fluorobenzoic acid is intricately governed by the interplay of the electronic effects of its four substituents: the acetamido group, the bromine atom, the fluorine atom, and the carboxylic acid group. Each of these imparts a unique influence through a combination of inductive and resonance effects, which either donate or withdraw electron density from the aromatic system, thereby affecting its susceptibility to electrophilic aromatic substitution.
The carboxylic acid group (-COOH) at the C1 position is a deactivating group. Both the carbonyl oxygen and the hydroxyl oxygen are electron-withdrawing, primarily through a resonance effect (-M) and an inductive effect (-I). This withdrawal of electron density deactivates the ring, particularly at the ortho and para positions, making the carboxylic acid group a meta-director.
The cumulative effect of these substituents on the aromatic reactivity is a complex summation of their individual influences. The activating effect of the acetamido group is counteracted by the deactivating effects of the two halogens and the carboxylic acid. The directing effects are also in competition. The powerful ortho, para-directing influence of the acetamido group will compete with the meta-directing influence of the carboxylic acid and the weaker ortho, para-directing effects of the halogens. The ultimate regioselectivity of electrophilic substitution reactions on this scaffold will depend on the specific reaction conditions and the nature of the electrophile.
Table 1: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -COOH | 1 | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Meta |
| -NHCOCH₃ | 2 | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |
| -F | 3 | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
| -Br | 4 | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
Impact of Halogen and Amide Groups on Molecular Conformation
The spatial arrangement of the substituents in this compound significantly influences its molecular conformation. The presence of the acetamido group ortho to the carboxylic acid group can lead to intramolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of the carboxylic acid. This interaction can restrict the rotation of both the acetamido and carboxylic acid groups, leading to a more planar and rigid conformation.
This phenomenon, often referred to as the "ortho effect," can have a profound impact on the acidity of the carboxylic acid. Steric hindrance between the ortho-acetamido group and the carboxylic acid can force the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring, which in turn can increase the acidity of the benzoic acid derivative compared to its meta and para isomers.
Systematic Modification of the this compound Scaffold
The this compound scaffold offers several avenues for systematic modification to explore structure-activity relationships. The primary points of modification include the carboxylic acid, the acetamido group, and the aromatic ring itself.
Modification of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into a variety of other functional groups.
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.
Amidation: Conversion to an acid chloride followed by reaction with primary or secondary amines produces a diverse range of amides.
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
Modification of the Acetamido Group: The acetamido group can also be chemically altered.
Hydrolysis: Acidic or basic hydrolysis of the amide bond regenerates the parent 2-amino-4-bromo-3-fluorobenzoic acid. This primary amine can then serve as a handle for further derivatization, such as N-alkylation or N-acylation with different acyl groups.
Modification of the Acetyl Group: While less common, the methyl group of the acetyl moiety could potentially be functionalized.
Modification of the Aromatic Ring: The existing substituents direct further substitution on the aromatic ring.
Electrophilic Aromatic Substitution: As discussed, the regioselectivity will be complex. However, under forcing conditions, further substitution (e.g., nitration, sulfonation) could be achieved, likely at the position ortho to the activating acetamido group.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of one of the halogen atoms under specific conditions.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of carbon-based substituents.
Correlation between Structural Features and Chemical Transformation Efficiency
The efficiency of chemical transformations on the this compound scaffold is directly correlated with its structural features.
The steric hindrance imposed by the ortho-acetamido group can significantly impact the reaction rates at the carboxylic acid. For instance, esterification or amidation reactions may proceed more slowly compared to less hindered benzoic acids due to the steric bulk of the neighboring group impeding the approach of reagents.
Conversely, the presence of the bromo substituent is highly advantageous for cross-coupling reactions. The C-Br bond is sufficiently reactive for oxidative addition to a palladium(0) catalyst, enabling a wide range of synthetic transformations. The efficiency of these coupling reactions will, however, also be influenced by the steric environment and the electronic properties of the substrate.
The potential for intramolecular hydrogen bonding can also affect reactivity. For instance, if the hydrogen bond stabilizes the ground state of the molecule, a higher activation energy might be required for reactions that disrupt this interaction.
Table 2: Predicted Reactivity at Different Functional Groups
| Functional Group | Transformation | Predicted Efficiency | Rationale |
| Carboxylic Acid | Esterification | Moderate | Steric hindrance from the ortho-acetamido group may lower the reaction rate. |
| Carboxylic Acid | Amidation (via acid chloride) | High | A standard and generally efficient transformation. |
| Aromatic Ring | Electrophilic Substitution | Low to Moderate | The ring is electronically deactivated; harsh conditions may be required. |
| Aromatic C-Br Bond | Suzuki Coupling | High | A versatile and generally high-yielding reaction for aryl bromides. |
| Acetamido Group | Hydrolysis | Moderate to High | Standard conditions for amide hydrolysis should be effective. |
Future Research Directions and Emerging Methodologies for 2 Acetamido 4 Bromo 3 Fluorobenzoic Acid
Development of Novel and Sustainable Synthetic Routes
Currently, the synthesis of 2-Acetamido-4-bromo-3-fluorobenzoic acid would likely follow classical synthetic transformations. Future research could focus on developing more efficient and environmentally friendly synthetic pathways. Traditional routes might involve multiple steps, including the synthesis of a substituted aniline (B41778) precursor, followed by acetylation. For instance, a plausible route could start from 2-amino-4-bromo-3-fluorobenzoic acid, which can be synthesized from precursors like 6-bromo-7-fluoroindoline-2,3-dione (B1445371).
Future research could explore greener alternatives that reduce waste, avoid hazardous reagents, and improve atom economy. This could involve the use of catalytic systems for direct C-H activation and functionalization of simpler benzoic acid scaffolds, minimizing the need for multi-step sequences. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also represent a significant advancement in the sustainable production of this compound.
Advanced Catalytic Systems for Derivatization
The bromine atom on the aromatic ring of this compound is a prime site for derivatization through various cross-coupling reactions. Advanced catalytic systems, particularly those based on palladium, could be employed to create a diverse library of derivatives. For example, Suzuki-Miyaura coupling reactions could be used to introduce new aryl or heteroaryl groups at the 4-position, significantly expanding the chemical space around the core scaffold.
Future research would likely focus on identifying optimal catalyst-ligand combinations to achieve high yields and selectivity for these transformations. The electronic properties of the substituted ring, influenced by the acetamido, fluoro, and carboxylic acid groups, would necessitate careful tuning of reaction conditions. The development of catalysts that are effective at low loadings and under mild conditions would be a key area of investigation.
Mechanistic Insights through Advanced Spectroscopic Techniques
A detailed understanding of the reactivity and properties of this compound can be gained through advanced spectroscopic techniques. While standard techniques like ¹H and ¹³C NMR would be used for routine characterization, more advanced methods could provide deeper mechanistic insights into its synthesis and reactions.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a particularly powerful tool. It could be used to probe the electronic environment around the fluorine atom and to monitor the progress of reactions involving the fluorinated ring. Future studies could also employ techniques like 2D NMR to elucidate the precise spatial relationships between atoms in the molecule and its derivatives. In-situ spectroscopic monitoring of reactions could provide valuable data on reaction kinetics and intermediates, aiding in the optimization of synthetic protocols.
Computational Predictions for Rational Design
Computational chemistry and molecular modeling offer powerful tools for predicting the properties and reactivity of molecules like this compound, guiding the rational design of new derivatives. Density Functional Theory (DFT) calculations could be employed to understand the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. These calculations can provide insights into its reactivity in various chemical transformations and its potential interactions with biological targets.
For example, computational models could predict how modifications to the core structure would affect its physicochemical properties, such as solubility and lipophilicity. In the context of drug discovery, molecular docking simulations could be used to predict the binding affinity of derivatives for specific protein targets, allowing for the prioritization of compounds for synthesis and biological testing.
Exploration of New Chemical Space through Fragment-Based Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. In this approach, small molecules, or "fragments," are screened for weak binding to a biological target. This compound, with its substituted aromatic core, could serve as a valuable fragment or a scaffold for building a fragment library.
Future research could involve screening this compound against a panel of therapeutic targets. If it demonstrates even weak binding, its structure can be elaborated upon to increase potency and selectivity. The bromine atom provides a convenient handle for chemical modification, allowing for the systematic exploration of the surrounding chemical space to optimize interactions with a target's binding site. The fluorine atom can also serve as a useful probe in biophysical screening methods like ¹⁹F NMR.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming the way chemical synthesis is performed, enabling faster, safer, and more efficient production of molecules. The synthesis of this compound and its derivatives is well-suited for these technologies.
Future work could focus on translating the synthesis of this compound from traditional batch processes to a continuous flow system. Flow chemistry offers advantages such as precise control over reaction parameters (temperature, pressure, and reaction time), improved heat and mass transfer, and the ability to safely handle hazardous intermediates. Automated synthesis platforms could then be used to rapidly generate a library of derivatives by systematically varying the reagents used in derivatization reactions, such as the boronic acids in a Suzuki coupling. This would significantly accelerate the exploration of the structure-activity relationships for this class of compounds.
Q & A
Q. What are the recommended synthetic routes for 2-acetamido-4-bromo-3-fluorobenzoic acid?
- Methodological Answer : A plausible synthesis begins with acetylation of 3-fluoroanthranilic acid (or a similar precursor) to introduce the acetamido group. Subsequent regioselective bromination at the 4-position can be achieved using brominating agents like (N-bromosuccinimide) under controlled conditions (e.g., catalysis in ) . Fluorination at the 3-position may require electrophilic substitution with or , guided by the directing effects of the acetamido group. Final hydrolysis of protective groups (if used) yields the target compound. Validate purity via HPLC (>95% purity thresholds, as in –11) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and -NMR to resolve substituent positions. For example:
- -NMR detects fluorine’s electronic environment (δ ~ -110 to -120 ppm for meta-fluorine) .
- -NMR identifies acetamido protons (δ ~2.1 ppm for ) and aromatic protons (coupling patterns for bromine/fluorine).
- High-resolution mass spectrometry (HRMS) confirms the molecular ion (, expected ~292.96) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselective bromination in 2-acetamido-3-fluorobenzoic acid derivatives?
- Methodological Answer : The acetamido group () is a strong para-directing group, favoring bromination at the 4-position. However, fluorine’s electron-withdrawing nature at the 3-position may compete, requiring optimization of reaction conditions (e.g., solvent polarity, temperature). Trials with (dichloroethane) at 60°C and catalysis showed higher para-bromination yields (>80%) in analogous systems . Monitor reaction progress via TLC or in-situ IR to avoid over-bromination.
Q. What strategies resolve contradictions in spectral data for halogenated benzoic acid derivatives?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., unexpected carbonyl or aromatic signals) may arise from tautomerism or residual solvents. Use deuterated DMSO () to stabilize acidic protons and suppress tautomeric shifts. For ambiguous peaks, compare experimental data with computational predictions (DFT-based tools like Gaussian) . Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in ethanol/water) .
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer : Scale-up challenges include maintaining regioselectivity and minimizing side reactions. Use flow chemistry for controlled bromination (residence time ~30 min, in ) . For fluorination, consider microreactors to handle hazardous fluorinating agents safely. Post-synthesis, employ recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, ) to achieve >97% purity, as per industrial standards in –11 .
Analytical and Data Interpretation Questions
Q. What advanced techniques differentiate this compound from its structural isomers?
- Methodological Answer : Use 2D-NMR (e.g., - HSQC) to correlate aromatic protons with specific carbons. For example, the acetamido carbonyl () shows a distinct shift (~168 ppm). Additionally, LC-MS/MS with collision-induced dissociation (CID) fragments the molecule at predictable bonds (e.g., cleavage between acetamido and benzene rings) .
Q. How should researchers address inconsistencies in biological activity data for halogenated benzoic acids?
- Methodological Answer : If enzyme inhibition assays show variable IC values, control for compound purity (HPLC) and solvent effects (DMSO vs. aqueous buffers). Compare results with structurally similar compounds (e.g., 2-acetamido-5-fluorobenzoic acid in ) to identify substituent-specific trends. Use statistical tools like ANOVA to assess reproducibility across batches .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow guidelines for halogenated aromatics: use fume hoods, nitrile gloves, and eye protection. Bromine and fluorine substituents may release toxic vapors under heat; store at 0–6°C (as in ) . Consult SDS for analogous compounds (e.g., 4-bromo-2-fluorophenylboronic acid in ) to infer handling requirements. Dispose of waste via certified hazardous waste programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
